

A Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-bromo-3-nitrobenzoate*

Cat. No.: *B146872*

[Get Quote](#)

Introduction

Methyl 2-bromo-3-nitrobenzoate is a substituted aromatic compound that serves as a significant building block in organic synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom and a nitro group on a methyl benzoate scaffold, provides a versatile platform for constructing more complex molecules. The reactivity of its functional groups makes it a valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. This technical guide offers an in-depth overview of the compound's historical context, physicochemical properties, synthetic methodologies, and applications, tailored for researchers and professionals in the chemical and drug development fields.

Discovery and Historical Context

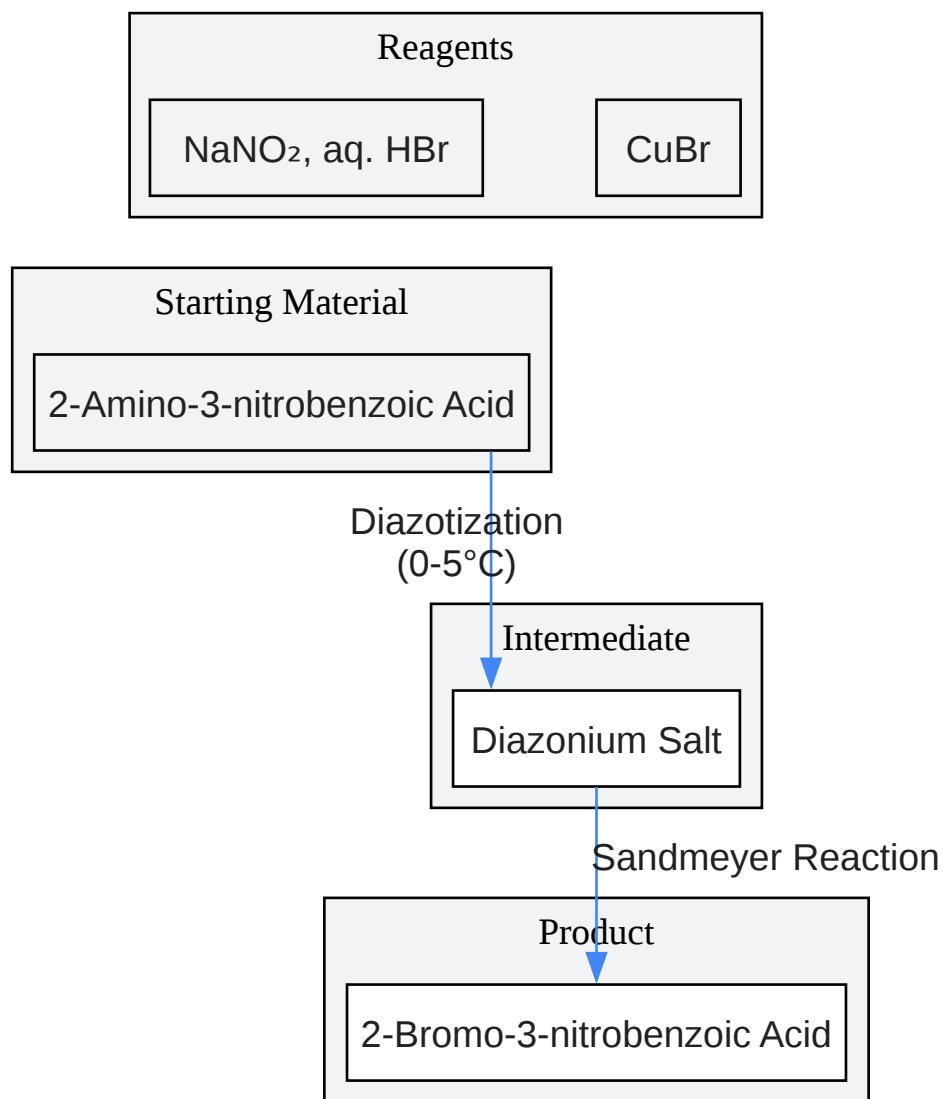
The precise first synthesis of **Methyl 2-bromo-3-nitrobenzoate** is not documented in a singular, seminal publication. Its history is interwoven with the broader academic and industrial exploration of substituted nitrobenzoic acids that gained momentum in the mid-20th century. Foundational work published in 1952 by researchers at the University of Michigan detailed systematic synthetic methods for various isomers of bromo-2-nitrobenzoic acid, highlighting that while related structures were known, their preparation was not yet well-established.^[1]

Early synthetic strategies for compounds in this class often relied on classical, multi-step reactions. A key historical method for introducing a bromine atom onto the aromatic ring is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. This reaction facilitates the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate and has been a cornerstone for synthesizing precursors like 2-bromo-3-nitrobenzoic acid.^[1] The subsequent esterification of this acid provides a direct route to **Methyl 2-bromo-3-nitrobenzoate**.

Physicochemical Properties

The key physical and chemical properties of **Methyl 2-bromo-3-nitrobenzoate** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	5337-09-7 ^[2]
Molecular Formula	C ₈ H ₆ BrNO ₄ ^{[2][3]}
Molecular Weight	260.04 g/mol ^{[2][3]}
Appearance	Brown or yellow solid ^{[2][4]}
Purity	≥ 96% (HPLC) ^[2]
IUPAC Name	Methyl 2-bromo-3-nitrobenzoate ^[3]
Synonyms	2-Bromo-3-nitro-benzoic acid methyl ester ^{[2][3]}
SMILES	COC(=O)c1ccccc(c1Br)--INVALID-LINK--[O-] ^[3]
InChIKey	YUWPKYJCYRFBJT-UHFFFAOYSA-N ^[3]
Storage Conditions	Store at 0-8°C ^[2]


Synthetic Methodologies

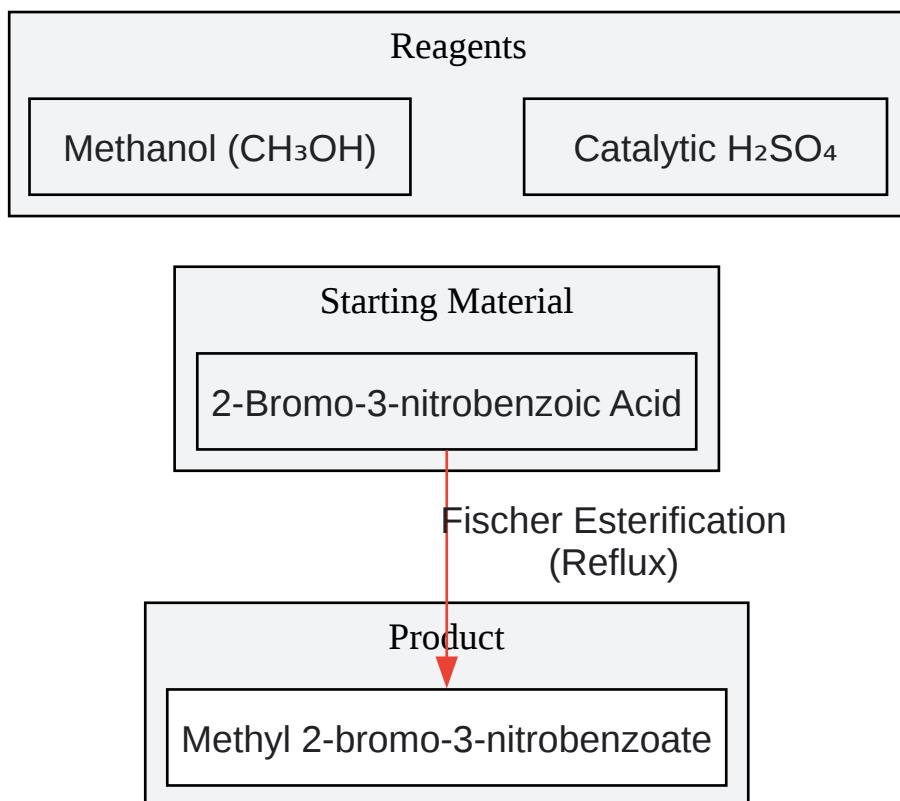
The synthesis of **Methyl 2-bromo-3-nitrobenzoate** is logically achieved via the esterification of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. The following section details the

established protocols for preparing the acid precursor and its subsequent conversion to the methyl ester.

Synthesis of 2-Bromo-3-nitrobenzoic Acid via Sandmeyer Reaction

This classical method provides a reliable route to the acid precursor from 2-amino-3-nitrobenzoic acid.

[Click to download full resolution via product page](#)


Caption: Synthesis of 2-Bromo-3-nitrobenzoic Acid via the Sandmeyer Reaction.

Experimental Protocol:

- **Diazotization:** Dissolve 2-amino-3-nitrobenzoic acid in aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.
- **Work-up:** After the addition is complete and gas evolution has ceased, warm the reaction mixture gently (e.g., to 50°C) for 30 minutes. Cool the mixture to room temperature and collect the precipitated solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-3-nitrobenzoic acid.

Esterification to Methyl 2-bromo-3-nitrobenzoate

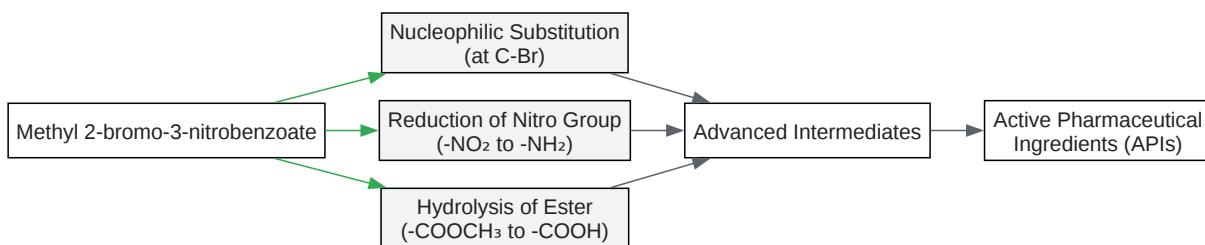
The carboxylic acid is converted to the methyl ester via Fischer esterification.

[Click to download full resolution via product page](#)

Caption: Fischer esterification of the precursor acid to the target ester.

Experimental Protocol:

- Reaction Setup: Suspend 2-bromo-3-nitrobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with water and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.


- Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development

Methyl 2-bromo-3-nitrobenzoate is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research.^[2] The presence of the bromine atom and the nitro group allows for a wide range of chemical transformations, making it an essential building block for more intricate molecules.^[2]

Its applications include:

- Synthesis of Pharmaceutical Compounds: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the creation of compounds with potential anti-inflammatory and analgesic properties.^[2]
- Organic Synthesis: Researchers frequently use this compound to develop complex molecular structures, enabling the exploration of new chemical reactions and synthetic pathways.^[2]
- Agrochemicals: It acts as a building block in the synthesis of novel agrochemicals.^[2]

[Click to download full resolution via product page](#)

Caption: General workflow illustrating the synthetic utility of the title compound.

Spectroscopic Data Acquisition

While fully characterized experimental spectra are not widely available in public databases, the expected spectroscopic data can be predicted based on the compound's structure.[\[5\]](#) The following protocols outline the standard procedures for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-bromo-3-nitrobenzoate** in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum. Expected signals would correspond to the aromatic protons and the methyl ester protons.
 - ^{13}C NMR: Acquire the carbon spectrum. This will require a greater number of scans. Expected signals include those for the carbonyl carbon, aromatic carbons, and the methyl carbon.[\[5\]](#)
- Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[\[5\]](#)

Infrared (IR) Spectroscopy

Protocol:

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[\[5\]](#)
- Background Scan: Record a background spectrum of the empty ATR crystal.[\[5\]](#)
- Sample Scan: Acquire the IR spectrum of the sample over the range of $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.[\[5\]](#)

- Data Analysis: Identify characteristic absorption bands for the functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br and C-H aromatic stretches.

Mass Spectrometry (MS)

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often using a direct insertion probe for solid samples.[\[5\]](#)
- Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).[\[5\]](#)
- Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak. For this compound, a characteristic pair of peaks of nearly equal intensity at m/z 259 and 261 would be expected, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. [GSRS](http://gsrs.ncats.nih.gov) [gsrs.ncats.nih.gov]
- 4. Methyl 2-bromo-3-nitrobenzoate | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146872#discovery-and-history-of-methyl-2-bromo-3-nitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com